molecular formula C16H22N6 B2861506 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine CAS No. 2380167-25-7

4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine

Cat. No. B2861506
M. Wt: 298.394
InChI Key: GOQJEJOJTQIGMH-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine involves the inhibition of kinase activity. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine have been extensively studied. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine in lab experiments include its potent kinase inhibitory activity, its ability to inhibit cell proliferation and survival, and its potential therapeutic applications for cancer and autoimmune disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new derivatives of this compound with improved potency and selectivity for specific kinases.
3. Investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
4. Study of the mechanism of action of this compound and its effects on downstream signaling pathways.
5. Investigation of the potential use of this compound in other diseases, such as cardiovascular disease and neurological disorders.
Conclusion
In conclusion, 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent kinase inhibitory activity and ability to inhibit cell proliferation and survival make it a potential therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine its safety and efficacy in animal models and clinical trials, and to develop new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine involves the reaction of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl) piperazine-1-carboxylate with 2-aminopyrimidine in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is purified using column chromatography.

Scientific Research Applications

4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various kinases, including FLT3, JAK2, and CSF1R. These kinases are involved in the development and progression of various diseases, including cancer and autoimmune disorders.

properties

IUPAC Name

4-tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-16(2,3)13-11-14(20-12-19-13)21-7-9-22(10-8-21)15-17-5-4-6-18-15/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJEJOJTQIGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

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